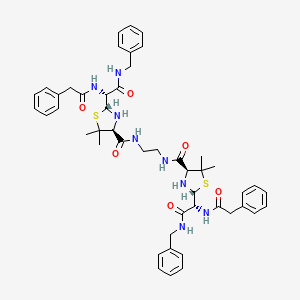![molecular formula C17H12N4O6SSr B15194159 strontium;2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoate CAS No. 250640-73-4](/img/structure/B15194159.png)
strontium;2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Strontium;2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoate is a complex organic compound. It contains a strontium ion coordinated with a sulfonated pyrazole-derived azo compound. This compound finds its place in various scientific and industrial applications due to its unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of strontium;2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoate typically begins with the preparation of the 3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazole-4-diazenyl derivative. The diazotization of an aromatic amine followed by azo coupling with an appropriate pyrazole derivative produces the intermediate, which then reacts with a benzoate compound in the presence of strontium salts. Reaction conditions usually include acidic or basic environments to facilitate the coupling reactions and ensure proper coordination of the strontium ion.
Industrial Production Methods
Industrially, this compound is synthesized through a similar route with optimizations for scale. This includes continuous flow processes and the use of catalysts to increase yield and purity. The reactions are typically conducted at controlled temperatures and pressures, with solvent systems designed to maximize efficiency and reduce waste.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, altering the oxidation state of the strontium ion or the organic ligands.
Reduction: : Potential reduction reactions may affect the azo linkage, reducing it to the corresponding amines.
Substitution: : Substitution reactions can occur at various positions on the organic framework, particularly at the benzoate or pyrazole moieties.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or other peroxides in acidic conditions.
Reduction: : Common reducing agents include sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: : Electrophilic substitution can be achieved using halogens or nitro groups under suitable conditions.
Major Products
Depending on the reaction type:
Oxidation may yield sulfonated benzoates with altered strontium coordination.
Reduction often leads to amine derivatives of the original compound.
Substitution reactions can yield various substituted benzoate or pyrazole derivatives with distinct properties.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent for synthesizing other complex molecules, and its unique properties make it valuable in studying coordination chemistry.
Biology and Medicine
Industry
Industrial applications include its use in pigments and dyes, owing to its vibrant coloration properties and stability. It is also studied for potential use in materials science for developing new materials with specific optical or electronic properties.
作用機序
Mechanism by which the Compound Exerts its Effects
The compound's effects stem from its ability to coordinate with metal ions and organic molecules, altering their chemical and physical properties.
Molecular Targets and Pathways
Its molecular targets can include enzymes, receptors, and other proteins, where it can modulate activity through binding interactions. The pathways involved are dependent on the specific application but often involve changes in molecular conformation and reactivity.
類似化合物との比較
Similar Compounds
Strontium;2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoate can be compared to other strontium-coordinated azo compounds and benzoate derivatives.
Other compounds in this family might include different metal ions like calcium or magnesium, or variations in the organic ligands.
Highlighting its Uniqueness
The uniqueness of this compound lies in its specific coordination environment and the combined chemical properties imparted by the strontium ion and the azo-benzoate ligand, offering distinct reactivity and applications not found in similar compounds.
There you have it—an exploration of your intricate compound. Hope that hit the spot!
特性
CAS番号 |
250640-73-4 |
|---|---|
分子式 |
C17H12N4O6SSr |
分子量 |
488.0 g/mol |
IUPAC名 |
strontium;2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoate |
InChI |
InChI=1S/C17H14N4O6S.Sr/c1-10-15(19-18-14-8-3-2-7-13(14)17(23)24)16(22)21(20-10)11-5-4-6-12(9-11)28(25,26)27;/h2-9,15H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 |
InChIキー |
HAISNUCKWZSOLF-UHFFFAOYSA-L |
正規SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2C(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Sr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine](/img/structure/B15194076.png)
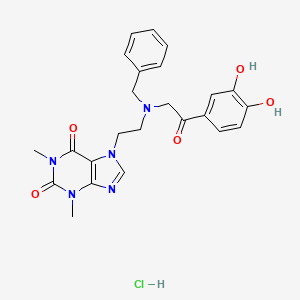
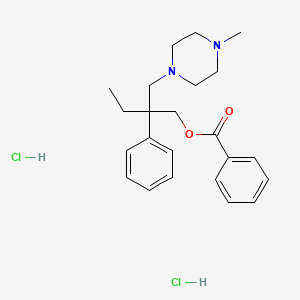
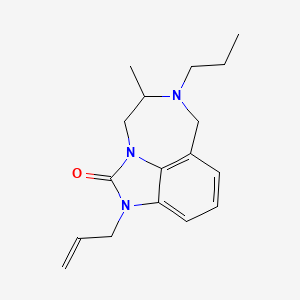
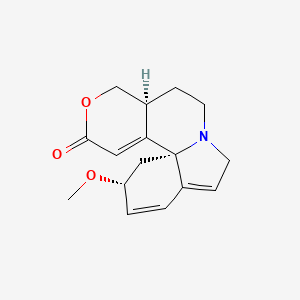
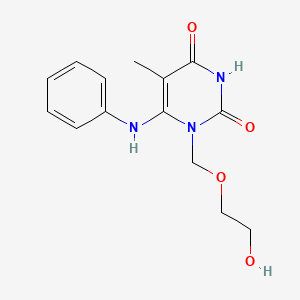
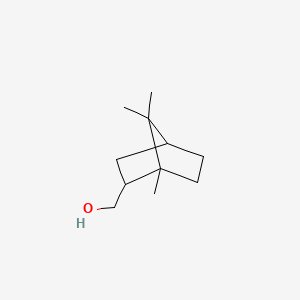
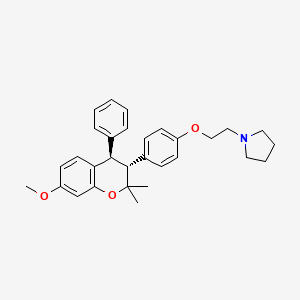
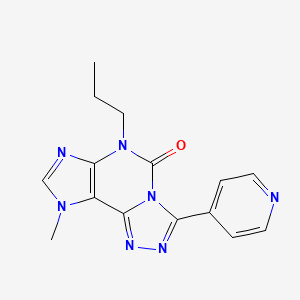

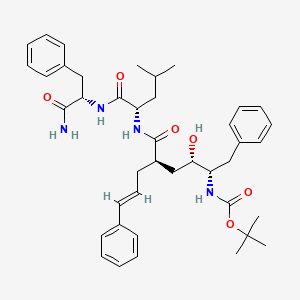
![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B15194146.png)

